2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
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Overview
Description
2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide is a complex organic compound that features a unique structure combining an adamantyl group, an oxadiazole ring, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Adamantyl Group: The adamantyl group is introduced through a nucleophilic substitution reaction, where an adamantyl halide reacts with the oxadiazole derivative.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the oxadiazole derivative with a thiol compound.
Acetamide Formation: The final step involves the reaction of the intermediate with 2-ethylphenylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs due to its unique structure and potential biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.
Mechanism of Action
The mechanism of action of 2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-[(5-benzyl-1,3,4-oxadiazole-2yl)sulfanyl]-N-(arylated/arenylated)acetamides: These compounds share the oxadiazole-sulfanyl-acetamide core but differ in the substituents attached to the oxadiazole ring and acetamide group.
N-(1-adamantyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide: This compound features a similar adamantyl group and sulfanyl-acetamide linkage but has a different heterocyclic ring system.
Uniqueness
The uniqueness of 2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group provides enhanced stability and lipophilicity, while the oxadiazole ring contributes to its potential biological activity.
Properties
Molecular Formula |
C22H27N3O2S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C22H27N3O2S/c1-2-17-5-3-4-6-18(17)23-19(26)13-28-21-25-24-20(27-21)22-10-14-7-15(11-22)9-16(8-14)12-22/h3-6,14-16H,2,7-13H2,1H3,(H,23,26) |
InChI Key |
XRTKIJAFSRNGKC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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